molecular formula C6H4BrF2NO2 B8747484 5-Bromo-3-(difluoromethoxy)pyridin-2-ol

5-Bromo-3-(difluoromethoxy)pyridin-2-ol

Cat. No.: B8747484
M. Wt: 240.00 g/mol
InChI Key: SKHFYQHKLICWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(difluoromethoxy)pyridin-2-ol is a halogenated pyridine derivative characterized by a bromine atom at position 5, a difluoromethoxy (-OCHF₂) group at position 3, and a hydroxyl (-OH) group at position 2. The difluoromethoxy group enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in bioactive molecules .

Properties

Molecular Formula

C6H4BrF2NO2

Molecular Weight

240.00 g/mol

IUPAC Name

5-bromo-3-(difluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H4BrF2NO2/c7-3-1-4(12-6(8)9)5(11)10-2-3/h1-2,6H,(H,10,11)

InChI Key

SKHFYQHKLICWDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Br)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-3-(difluoromethoxy)pyridin-2-ol with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Halogens vs. Alkoxy Groups: Bromine at position 5 is common across analogs, but replacing iodine (in 5-Bromo-3-iodo-pyridin-2-ol) with difluoromethoxy reduces molecular weight and alters steric/electronic profiles. Electron-Withdrawing Groups: The trifluoromethyl group in 5-Bromo-3-(trifluoromethyl)pyridin-2-ol increases acidity (pKa ~3.0) compared to difluoromethoxy derivatives, which may exhibit moderate acidity due to -OH and -OCHF₂ interactions .

Physicochemical Properties :

  • Molecular Weight and Solubility : Compounds with polar groups (e.g., hydroxymethyl in ) show enhanced aqueous solubility, whereas trifluoromethyl and difluoromethoxy groups improve lipid membrane permeability .
  • Thermal Stability : Difluoromethoxy-containing analogs (e.g., 5-Bromo-2-(difluoromethoxy)pyridine in ) exhibit higher thermal stability (boiling point ~367°C) compared to iodinated derivatives .

Applications :

  • Pharmaceuticals : Fluorinated pyridines like 5-Bromo-3-(difluoromethoxy)pyridin-2-ol are used in kinase inhibitors and antiviral agents due to their metabolic resistance .
  • Agrochemicals : Chlorinated analogs (e.g., 5-Bromo-2-chloropyridin-3-ol) serve as precursors in herbicide synthesis .

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